4-(4-fluorophenyl)-N-(4-methoxybenzyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The fluorophenyl, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Final coupling: The final step involves coupling the substituted pyrimidine with the appropriate amine to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine include other substituted pyrimidines with different functional groups These compounds may have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H15F4N3O |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15F4N3O/c1-27-15-8-2-12(3-9-15)11-24-18-25-16(10-17(26-18)19(21,22)23)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,24,25,26) |
InChI Key |
PLAGMVCWMLZKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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